3-Anilinopropanohydrazide
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Description
3-Anilinopropanohydrazide, also known as 3-Anilinopropionylhydrazide or 3-APP, is a hydrazide derivative that has gained significant attention in the field of organic synthesis and medicinal chemistry due to its unique structural features and diverse applications. It has a molecular weight of 179.22 .
Molecular Structure Analysis
The InChI code for 3-Anilinopropanohydrazide is1S/C9H13N3O/c10-12-9(13)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13)
. This indicates the molecular formula is C9H13N3O .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Hydrazides are known to be useful synthons for the synthesis of various heterocyclic compounds, including five, six, or seven-membered rings with one or more heteroatoms. Given the structure of 3-Anilinopropanohydrazide, it could potentially be used in the synthesis of such compounds, which are often found in pharmaceuticals and agrochemicals .
Chemical Preservation
Acid hydrazides and their derivatives have applications as chemical preservers for plants and drugs. The hydrazide group in 3-Anilinopropanohydrazide may lend itself to similar uses, particularly in stabilizing certain organic compounds against degradation .
Polymer Manufacturing
Hydrazides can be involved in the manufacturing of polymers and glues. The aniline component of 3-Anilinopropanohydrazide suggests potential utility in polymer research, possibly as a curing agent or a chain extender .
Antimicrobial Agents
Anilines have been studied for their antimicrobial properties. As such, 3-Anilinopropanohydrazide could be explored for its efficacy against various microorganisms, potentially leading to new antimicrobial drugs or treatments .
Hydrazone Formation
Hydrazides are key reagents in the formation of hydrazones, which are valuable in various chemical reactions and as intermediates in the synthesis of active pharmaceutical ingredients .
Anion Binding Studies
The hydrazide group is known to bind anions, which could make 3-Anilinopropanohydrazide useful in studies related to anion recognition and separation processes .
Reductive Coupling Reactions
The combination of nitroarenes and anilines can catalyze the synthesis of unsymmetrical hydrazines through NN reductive coupling reactions. The aniline part of 3-Anilinopropanohydrazide may allow it to participate in such reactions .
Functional Food Additives
While not directly related to anilines or hydrazides, nanoparticles derived from these compounds have found applications as functional food additives. Further research could explore if 3-Anilinopropanohydrazide has potential in this area .
properties
IUPAC Name |
3-anilinopropanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-12-9(13)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZMRVJLWMWVJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563604 |
Source
|
Record name | 3-Anilinopropanehydrazide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilinopropanohydrazide | |
CAS RN |
4916-20-5 |
Source
|
Record name | 3-Anilinopropanehydrazide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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